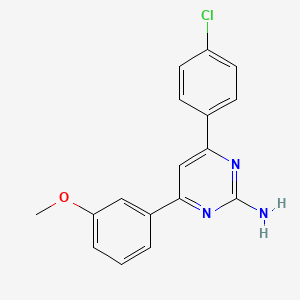
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-(4-methylphenyl)-6-(3,4,5-trimethoxy-phenyl)pyrimidine-2-amine, is an organic compound that has been studied extensively for its potential applications in the scientific research field. This compound is a heterocyclic amine that has a unique structure that allows it to interact with biological systems in various ways. This compound has been studied for its potential applications in drug design, as an antioxidant, and as a tool for studying metabolic pathways.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied extensively for its potential applications in the scientific research field. This compound has been used as a tool for studying metabolic pathways, as an antioxidant, and as a potential drug design tool. 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound interacts with biological systems in a variety of ways. For example, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, as well as with enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have been studied extensively. This compound has been shown to have antioxidant activity, as well as to interact with certain enzymes involved in metabolic pathways. In addition, this compound has been shown to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments offers a number of advantages. This compound can be synthesized relatively easily, and it has a relatively low toxicity. Furthermore, this compound has been studied extensively, allowing researchers to better understand its potential applications. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, and it can be difficult to store for extended periods of time.
Direcciones Futuras
The potential applications of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are still being explored. Some potential future directions for research include further study of the compound's antioxidant activity, its ability to interact with certain receptors, and its potential applications in gene regulation. In addition, further research into the compound's anti-inflammatory and anti-cancer effects could lead to the development of new and improved treatments for these diseases. Finally, further research into the compound's potential applications in drug design could lead to the development of new and improved drugs.
Métodos De Síntesis
The synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be achieved through a variety of methods. The most common method is the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. Other methods for the synthesis of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine(4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine include the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylmagnesium bromide or the reaction of 4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-aminemethylphenol with 3,4,5-trimethoxyphenylboronic acid.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-5-7-13(8-6-12)15-11-16(23-20(21)22-15)14-9-17(24-2)19(26-4)18(10-14)25-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFUFGWZLRJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














